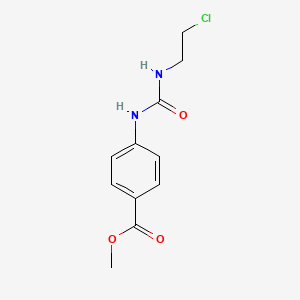

Methyl 4-(3-(2-chloroethyl)ureido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-chloroethylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-2-4-9(5-3-8)14-11(16)13-7-6-12/h2-5H,6-7H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCBIWVBFMGMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of Methyl 4 3 2 Chloroethyl Ureido Benzoate

Advanced Strategies for the Preparation of Methyl 4-(3-(2-chloroethyl)ureido)benzoate

The efficient construction of this compound hinges on the strategic formation of the ureido linkage and the ester functionality. Direct synthesis is often achieved by reacting methyl 4-aminobenzoate (B8803810) with 2-chloroethyl isocyanate. This reaction is typically conducted in an anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107). An alternative two-step approach involves the initial formation of the ureido bond with 4-aminobenzoic acid, followed by esterification of the carboxylic acid.

Mechanistic Considerations in Ureido Bond Formation

The formation of the ureido bond is a critical step in the synthesis of this compound and proceeds through a nucleophilic addition mechanism. The reaction involves the attack of the lone pair of electrons on the nitrogen atom of the amine group of methyl 4-aminobenzoate on the electrophilic carbon atom of the isocyanate group of 2-chloroethyl isocyanate.

The reaction is generally carried out in a suitable aprotic solvent, such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM), at room temperature. The absence of a need for a base is a notable feature of this reaction. The reaction mechanism can be depicted as follows:

Nucleophilic Attack: The amino group of the benzoate (B1203000) derivative acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate.

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isocyanate moiety occurs, resulting in the stable urea (B33335) linkage.

While the reaction can proceed without a catalyst, the rate can be influenced by the solvent polarity. Polar aprotic solvents can help to stabilize the charged intermediate, potentially accelerating the reaction. Side reactions are possible, particularly if moisture is present, which can lead to the hydrolysis of the isocyanate to form an unstable carbamic acid, that then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a symmetric urea byproduct.

Application of 2-Chloroethyl Isocyanate in Targeted Synthesis

2-Chloroethyl isocyanate is a key reagent in the targeted synthesis of a variety of biologically active molecules due to the presence of the reactive isocyanate group and the chloroethyl moiety. The isocyanate group provides a straightforward method for the introduction of a 2-chloroethylureido group onto a nucleophilic amine.

The chloroethyl group is a latent alkylating agent, which can be of interest in the design of compounds with specific biological activities. For instance, 2-chloroethyl isocyanate is utilized in the synthesis of nitrosoureas, a class of compounds known for their application in cancer chemotherapy.

Some examples of compounds synthesized using 2-chloroethyl isocyanate include:

8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-l,2,3,5-tetrazin-4(3H)-one sigmaaldrich.com

1-(2-chloroethyl)-3-(2-hydroxyethyl) urea sigmaaldrich.com

3-substituted 1-(2-chloroethyl)-3-β-glycosylureas sigmaaldrich.com

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) sigmaaldrich.comnih.gov

The versatility of 2-chloroethyl isocyanate allows for its use in the synthesis of a diverse range of urea derivatives by reacting it with various primary and secondary amines.

Selective Esterification and Amidation Routes for Benzoate Derivatives

In a two-step synthesis of this compound, the esterification of the carboxylic acid group of 4-(3-(2-chloroethyl)ureido)benzoic acid is a crucial step. Fischer esterification is a common method for this transformation. rug.nl This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed.

The mechanism of Fischer esterification involves:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Selective amidation of the benzoate moiety can also be considered for the synthesis of derivatives. This would typically involve the conversion of the methyl ester to an amide by reacting it with an amine. This reaction is often slower than esterification and may require heating or the use of a catalyst.

Systematic Synthetic Approaches to Analogues and Derivatives of this compound

The systematic synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the aryl ring, the chloroethyl group, and the benzoate moiety.

Synthesis of Variously Substituted Aryl-Chloroethylureas

A general and systematic approach to the synthesis of variously substituted aryl-chloroethylureas involves the reaction of a range of substituted anilines with 2-chloroethyl isocyanate. This allows for the introduction of a wide variety of substituents on the aromatic ring.

The reactivity of the aniline (B41778) in this reaction is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups on the aniline can increase the nucleophilicity of the amino group, thereby increasing the reaction rate. Conversely, electron-withdrawing groups can decrease the reactivity.

An example of a general reaction scheme is as follows:

Substituted Aniline + 2-Chloroethyl Isocyanate → Substituted N-Aryl-N'-(2-chloroethyl)urea

This approach provides a straightforward route to a library of compounds with diverse electronic and steric properties on the aryl moiety.

Derivatization at the Benzoate Moiety for Structural Modification

Further structural diversity can be achieved through derivatization at the benzoate moiety of this compound. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to a variety of other functional groups.

For instance, the carboxylic acid can be converted to:

Amides: by reaction with various primary or secondary amines using standard peptide coupling reagents.

Other esters: by reaction with different alcohols under Fischer esterification conditions or other esterification protocols.

Acid chlorides: by reaction with thionyl chloride or oxalyl chloride, which can then be used to form a range of other derivatives.

Furthermore, the aromatic ring of the benzoate moiety can be subjected to electrophilic aromatic substitution reactions, although the ureido group may influence the regioselectivity of these reactions.

Incorporation of Nitric Oxide Releasing Moieties in Chloroethylureido Benzoic Acid Esters

The synthesis of hybrid molecules that combine the pharmacophore of chloroethylureas with nitric oxide (NO) releasing functionalities has been explored to develop novel chemical entities. The rationale for this combination lies in the diverse biological roles of both the arylchloroethylurea scaffold and nitric oxide.

The synthetic strategy involves a multi-step process. First, precursor [(2-chloroethyl)ureido] benzoic acids are synthesized. These are then coupled with alcohols containing a nitrate (B79036) ester group (nitrooxyalcohols), which serve as the NO-releasing moiety.

A general synthetic procedure can be outlined as follows:

Preparation of Nitrooxyalcohols : The required nitrooxyalcohols, such as 2-nitrooxyethanol or 3-nitrooxypropanol, are prepared by reacting the corresponding bromo-alcohols (e.g., 2-bromoethanol) with silver nitrate in acetonitrile. The reaction is typically stirred overnight at room temperature in the dark to yield the desired nitrooxyalcohol as a pale yellow oil. cdnsciencepub.com

Synthesis of [(2-Chloroethyl)ureido] Benzoic Acid Intermediates : These core structures are prepared separately, typically by reacting an aminobenzoic acid with 2-chloroethyl isocyanate.

Esterification to Form the Final NO-Releasing Compound : The final step is the coupling of the ureidobenzoic acid with the nitrooxyalcohol. This esterification is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. cdnsciencepub.com The mixture is stirred for several hours, and after filtration of the dicyclohexylurea byproduct, the final product is isolated and purified, often by crystallization. cdnsciencepub.com

This synthetic approach allows for the creation of a library of compounds where the nature of the NO-releasing alcohol and the substitution pattern on the benzoic acid ring can be varied.

Synthesis of Thiophene (B33073) and Pyrimidine (B1678525) Ring-Containing Ureido Derivatives

The incorporation of heterocyclic rings, such as thiophene and pyrimidine, into the ureido structure represents a significant area of synthetic exploration. These heterocyclic systems are bioisosteres of naturally occurring purines and can impart unique properties to the molecule.

A direct and effective method for synthesizing ureido-thiophene derivatives involves the reaction of an aminothiophene precursor with an appropriate isocyanate. For instance, methyl 3-(3-(2-chloroethyl)ureido)thiophene-2-carboxylate, a close structural analog of the title compound, is synthesized by reacting methyl 3-aminothiophene-2-carboxylate with 2-chloroethylisocyanate. This reaction exemplifies the nucleophilic addition of the amino group on the thiophene ring to the electrophilic carbon of the isocyanate, forming the stable urea linkage.

For pyrimidine derivatives, a common strategy involves building the pyrimidine ring from acyclic precursors that already contain the urea moiety or by introducing the urea group onto a pre-formed pyrimidine ring. One approach involves the reaction of chalcones with urea to form thiophene-bearing pyrimidine derivatives. njit.edu

The general steps for these syntheses are:

Starting Material : An amino-substituted heterocycle (e.g., methyl 3-aminothiophene-2-carboxylate).

Reagent : An isocyanate (e.g., 2-chloroethyl isocyanate).

Reaction : The amine and isocyanate are reacted in a suitable solvent, often with heating, to facilitate the formation of the ureido bridge.

These synthetic routes are versatile and allow for the generation of a wide array of derivatives by modifying both the heterocyclic core and the substituent on the isocyanate.

Rational Design and Synthesis of Novel Alpha-Methyl-L-DOPA Urea Derivatives

The rational design of novel therapeutic agents often involves combining known pharmacophores to create hybrid molecules with potentially enhanced or new activities. Alpha-Methyl-L-DOPA is a well-known molecule, and its combination with a urea or ureido functionality presents an interesting design challenge. The synthesis of such derivatives can be approached by modifying existing synthetic routes for Alpha-Methyl-L-DOPA.

One established pathway for the synthesis of L-α-methyl-dopa proceeds through a hydantoin (B18101) or a glycolylurea intermediate. google.com This provides a clear strategic entry point for introducing a urea moiety. The synthesis can be envisioned as follows:

Starting Material : A substituted phenylacetone, such as 3,4-dimethoxy-phenylacetone (veratone). google.com

Hydantoin Formation : The ketone undergoes reaction with reagents like ammonium (B1175870) carbonate and potassium cyanide (Bucherer-Bergs reaction) to form a hydantoin ring, which is a cyclic urea derivative.

Hydrolysis : The hydantoin ring is then hydrolyzed under acidic or basic conditions to open the ring and reveal the α-amino acid structure.

Alternatively, a glycolylurea intermediate can be utilized in the synthesis. google.com The rational design aspect involves modifying these intermediates or the final Alpha-Methyl-L-DOPA molecule. For example, the amino group of Alpha-Methyl-L-DOPA could be derivatized to form a terminal urea by reacting it with an isocyanate, although careful protection of the catechol and carboxylic acid functionalities would be required. The synthesis of L-α-methyl-dopa from veratrone via an amino nitrile intermediate is another common route that could potentially be adapted. google.comgoogle.com

Optimization of Synthetic Pathways and Process Chemistry

The efficiency, scalability, and environmental impact of a synthetic route are critical for its practical application. Optimizing the synthesis of complex molecules like this compound involves refining each step of the process, from the formation of the core urea structure to the final isolation of the product.

Development of Efficient Catalytic Systems for Urea Formation

The formation of the ureido linkage is the cornerstone of the synthesis. While the reaction between an amine and an isocyanate is often high-yielding and catalyst-free, the synthesis of isocyanates themselves typically involves hazardous reagents like phosgene. nih.gov Modern synthetic chemistry focuses on developing safer and more efficient catalytic alternatives.

Several catalytic strategies for the synthesis of substituted ureas have been developed:

Metal-Catalyzed Carbonylation : Transition metals like palladium can catalyze the carbonylation of amines and azides in the presence of another amine to form unsymmetrical ureas directly, using carbon monoxide as the carbonyl source. organic-chemistry.org Ruthenium pincer complexes have been shown to catalyze the reaction of an amine with methanol to produce ureas, with hydrogen gas as the only byproduct, representing a highly atom-economical process. nih.govorganic-chemistry.org

Copper-Catalyzed Synthesis : Copper salts can catalyze the formation of ureas from readily accessible starting materials like aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. mdpi.com

Rearrangement Reactions : The Hofmann rearrangement of primary amides, induced by reagents like phenyliodine diacetate (PIDA), generates an isocyanate intermediate in situ. This intermediate can be trapped by an amine or ammonia (B1221849) source to yield the desired urea, avoiding the isolation of the isocyanate. thieme-connect.com

Catalyst-Free Systems : The development of reactions in environmentally benign solvents like water is a key goal. The nucleophilic addition of amines to potassium isocyanate in water has been shown to be a simple, mild, and efficient method for synthesizing N-substituted ureas without the need for a catalyst or organic co-solvent. rsc.org

Table 1: Comparison of Catalytic Systems for Substituted Urea Synthesis

| Catalytic System | Precursors | Key Advantages |

|---|---|---|

| Palladium-Catalyzed Carbonylation | Azides, Amines, CO | Avoids isocyanates, uses CO source directly. organic-chemistry.org |

| Ruthenium Pincer Complex | Amines, Methanol | Highly atom-economical, H₂ is the only byproduct. nih.gov |

| Copper-Catalyzed Coupling | Isocyanides, Hydroxylamines | Mild reaction conditions. mdpi.com |

| PIDA-Induced Hofmann Rearrangement | Primary Amides, Ammonia Source | In situ generation of isocyanate. thieme-connect.com |

| Catalyst-Free (in water) | Amines, Potassium Isocyanate | Environmentally friendly, simple procedure. rsc.org |

Isolation and Purification Techniques for Complex Ureido Compounds

The purity of a chemical compound is paramount, particularly for its use in biological and medicinal studies. The isolation and purification of complex ureido compounds often present challenges due to the presence of unreacted starting materials, catalysts, and byproducts.

Standard purification techniques employed include:

Crystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For many substituted ureas, this is the preferred method for obtaining highly pure material.

Column Chromatography : Flash chromatography using silica (B1680970) gel is a widely used method for separating compounds with different polarities. thieme-connect.comresearchgate.net The crude reaction mixture is loaded onto a silica column and eluted with a solvent system of appropriate polarity. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Solid-Phase Extraction (SPE) : SPE can be used as a rapid purification or sample clean-up method. It is particularly useful for removing catalysts or highly polar/non-polar impurities from the reaction mixture before final purification.

Affinity Chromatography : For specific applications, particularly involving biomolecules, affinity chromatography can provide a highly selective, single-step purification. For instance, urease, an enzyme that hydrolyzes urea, has been purified using hydroxyurea-substituted agarose (B213101) columns. cdnsciencepub.com

The choice of method depends on the physical properties of the target compound (e.g., solubility, crystallinity) and the nature of the impurities. In many reported syntheses of substituted ureas, a combination of extraction followed by either crystallization or column chromatography is necessary to achieve high purity. researchgate.net

Characterization of Synthesized Intermediates and Final Products

Unambiguous structural confirmation and purity assessment are essential following the synthesis of any new compound. A suite of spectroscopic and analytical techniques is employed to characterize intermediates and the final this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. 13C NMR provides information about the carbon skeleton of the molecule. Together, they are one of the most powerful tools for elucidating the exact structure of the synthesized compound.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation patterns, gives valuable information about its structure. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), can determine the molecular formula with high accuracy. ESI-MS/MS has been shown to be particularly useful for characterizing N,N'-substituted ureas and differentiating positional isomers based on their distinct fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For ureido compounds, characteristic absorptions include N-H stretching vibrations (typically 3300-3500 cm-1) and the strong C=O (urea carbonyl) stretching vibration (around 1630-1680 cm-1).

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N, etc.) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its elemental composition and purity.

By combining the data from these techniques, chemists can confidently confirm the identity, structure, and purity of the synthesized this compound and its intermediates.

Preclinical Pharmacological Investigation of Methyl 4 3 2 Chloroethyl Ureido Benzoate and Analogues

Elucidation of Molecular Mechanisms of Biological Activity

The biological activity of Methyl 4-(3-(2-chloroethyl)ureido)benzoate and its analogues stems from their ability to interact with and modify critical cellular components. Research into these compounds has revealed a multi-faceted mechanism of action, primarily involving direct interactions with cytoskeletal proteins and nucleic acids, which ultimately disrupts cell division and leads to cell death.

Investigation of Direct Molecular Targets and Binding Interactions

The cytotoxic effects of this compound are largely attributed to its direct binding to and modification of key macromolecules within the cell, namely tubulin and DNA. These interactions disrupt essential cellular processes, including mitosis and DNA replication.

This compound belongs to the class of 1-aryl-3-(2-chloroethyl)ureas (CEUs), which have been identified as inhibitors of microtubule function. Studies on this class of compounds indicate that they exert their effects by interacting with tubulin, the protein subunit of microtubules. Their mechanism involves binding at or near the colchicine-binding site on the β-tubulin subunit. nih.gov

Evidence for this interaction comes from competitive binding studies. For example, the presence of colchicine (B1669291) can prevent the covalent binding of CEU analogues, such as 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene, to β-tubulin. nih.gov This suggests that these compounds occupy the same or an overlapping binding pocket, thereby acting as antagonists at the colchicine site. Colchicine binding site inhibitors (CBSIs) are known to interfere with microtubule polymerization, leading to mitotic arrest. nih.gov Unlike some other microtubule inhibitors, CBSIs are often less susceptible to multidrug resistance mechanisms. nih.gov

By binding to the β-tubulin subunit, this compound and its analogues disrupt the normal process of microtubule assembly and disassembly. This interference with microtubule dynamics is a critical aspect of their cytotoxic mechanism. nih.gov Microtubules are essential for the formation of the mitotic spindle, a structure required for the proper segregation of chromosomes during cell division.

The disruption of the cytoskeleton by these compounds leads to an arrest of the cell cycle, typically in the G2/M phase. nih.gov This antimitotic activity is a hallmark of agents that target tubulin polymerization. nih.gov The covalent binding of CEUs to β-tubulin alters the protein's conformation, which in turn inhibits the polymerization of tubulin dimers into microtubules, ultimately leading to the disassembly of the mitotic spindle and cell cycle arrest. nih.gov

The 2-chloroethyl group present in this compound is a key structural feature responsible for its alkylating properties. Alkylating agents are reactive compounds that can covalently attach alkyl groups to nucleophilic sites on macromolecules, including DNA. escholarship.org This modification of DNA is a significant contributor to the compound's cytotoxicity.

The mechanism involves the formation of a reactive intermediate that can then attack nucleophilic centers in the DNA bases. A primary target for alkylation is the N7 position of guanine. nih.gov This initial alkylation can be followed by further reactions, leading to the formation of DNA adducts and interstrand crosslinks. researchgate.net These crosslinks physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis). nih.gov

| DNA Adduct Type | Description | Consequence |

| Monoadducts | Covalent attachment of the chloroethyl group to a single DNA base (e.g., N7-hydroxyethylguanine). nih.gov | Can lead to base mispairing during replication if not repaired. |

| Interstrand Crosslinks | Formation of a covalent bond between the two opposing strands of the DNA double helix (e.g., 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane). nih.gov | Blocks DNA replication and transcription, highly cytotoxic. nih.gov |

| Intrastrand Crosslinks | Formation of a covalent bond between two bases on the same DNA strand (e.g., 1,2-[diguan-7-yl]-ethane). nih.gov | Can distort the DNA helix and interfere with DNA processing enzymes. |

In addition to alkylation, chloroethylurea derivatives can participate in another type of molecular modification known as protein carbamoylation. nih.gov This is a non-enzymatic, post-translational modification where the urea (B33335) moiety of the compound reacts with free amino groups on proteins. nih.govresearchgate.net

Modulation of Key Cellular Enzymes and Metabolic Pathways

The primary mechanisms of action for this compound and its analogues are centered on the direct alkylation of DNA and the alkylation and carbamoylation of proteins like tubulin. While these direct interactions are well-documented, the broader effects of these compounds on other specific cellular enzymes and metabolic pathways are less characterized.

It is plausible that the widespread alkylation and carbamoylation of various proteins could lead to the inhibition or altered function of numerous enzymes involved in cellular metabolism and signaling. For instance, enzymes with critical lysine (B10760008) or cysteine residues in their active sites could be susceptible to inactivation. However, detailed studies specifically identifying the modulation of key cellular enzymes or metabolic detoxification pathways, such as the cytochrome P450 system, by this compound have not been extensively reported in the reviewed literature. Further research is required to fully elucidate the downstream consequences of the primary molecular interactions and to identify other potential enzymatic targets.

Cellular Signaling Pathway Modulation

Derivatives of N-phenyl-N'-(2-chloroethyl)urea have been shown to exert significant effects on cell cycle progression. A notable study on novel substituted N-phenyl ureidobenzenesulfonate derivatives, which share the core N-phenyl-N'-(2-chloroethyl)urea structure, revealed an unexpected capacity to block cell cycle progression in the S-phase. nih.gov This S-phase arrest suggests that these compounds may interfere with DNA synthesis or replication processes, leading to the activation of cell cycle checkpoints. This finding contrasts with other N-aryl-N'-(2-chloroethyl)urea analogues that have been reported to induce cell cycle arrest in the G2/M phase, indicating that the specific substitution pattern on the aromatic rings can significantly influence the precise mechanism of cell cycle disruption. acs.org For instance, certain molecular hybrids were designed where the N-phenyl-N′-(2-chloroethyl)urea moiety was used as a bioisosteric equivalent to the trimethoxyphenyl ring of combretastatin (B1194345) A-4, a known tubulin-binding agent that causes G2/M arrest. acs.org

The cytotoxic effects of this class of compounds are closely linked to the induction of programmed cell death, or apoptosis. Mechanistic studies on related derivatives have demonstrated their ability to trigger both early and late cellular apoptosis in a concentration-dependent manner in human cancer cell lines. nih.gov The initiation of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells. While the precise signaling cascades for this compound have not been fully elucidated, the process for related anticancer agents typically involves the activation of cysteine-aspartic proteases (caspases) and modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane integrity.

The generation of reactive oxygen species (ROS) is a proposed mechanism contributing to the cytotoxicity of various alkylating agents. An increase in intracellular ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, which can subsequently trigger apoptotic pathways. However, specific experimental studies quantifying the induction of ROS or detailing the interaction of this compound with cellular antioxidant systems are not extensively covered in the current body of scientific literature. Further investigation is required to validate this aspect of its mechanism of action.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold. Research has focused on modifying various parts of the molecule to enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. researchgate.net

The electrophilic 2-chloroethylurea (B1347274) (CEU) group is considered the pharmacophore, essential for the compound's biological activity, likely through its ability to alkylate biological macromolecules. Studies have confirmed the importance of this moiety; its replacement with a 3-chloropropylurea or an ethylurea (B42620) moiety generally leads to a decrease in cytotoxic activity. nih.gov

The substitution pattern on the aromatic ring significantly influences the compound's efficacy. A study comparing several 1-aryl-3-(2-chloroethyl)urea derivatives provided key insights into these relationships. nih.gov For example, the introduction of a tert-butyl group at the para-position of the phenyl ring resulted in a highly cytotoxic derivative with potent antineoplastic activity. nih.gov In contrast, ester-containing derivatives showed varied activity. The data below highlights the in vitro cytotoxicity of several CEU derivatives against the LoVo human colon adenocarcinoma cell line.

Table 1: In Vitro Cytotoxicity of 1-Aryl-3-(2-chloroethyl)urea Derivatives Against LoVo Cells

| Compound Name | ID50 (μM) |

|---|---|

| 4-tert-Butyl (3-(2-chloroethyl) ureido) benzene | 4 |

| 4-Methyl (3-(2-chloroethyl) ureido) benzene | 20 |

| Chlorambucil (Reference) | 21 |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 28 |

| CCNU (Reference) | 45 |

The results indicate that lipophilic substituents, such as the tert-butyl group, can significantly enhance cytotoxic activity. nih.gov Further studies have explored linking the CEU scaffold to other chemical moieties, such as nitric oxide-releasing groups, in an attempt to develop novel compounds with multimodal anticancer activity. researchgate.net These SAR studies are fundamental in guiding the design of new, more effective, and selective anticancer agents based on the (2-chloroethyl)ureido benzoate (B1203000) framework.

Impact of Substitutions on the Benzoate Ring on Biological Potency

The substitution pattern on the aromatic ring of N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is a critical determinant of their biological potency. Structure-activity relationship (SAR) studies indicate that the position of substituents significantly influences the compound's activity. Research on various phenyl urea derivatives has shown that 4-substituted (para) compounds are generally more active than their 2-substituted (ortho) counterparts. This enhanced activity is often attributed to reduced steric hindrance at the para position, allowing for more favorable interactions with the biological target.

Specifically for CEU analogues, the presence of a methyl ester group at the para position, as seen in this compound, is associated with significant antiproliferative activity. researchgate.net Studies involving CEUs with carbonylated substituting chains, such as methyl esters, on the aromatic ring have confirmed their efficacy against various tumor cell lines. researchgate.net The electronic properties of these substituents can modulate the reactivity of the entire molecule, influencing its ability to interact with and alkylate target proteins.

Role of the Chloroethyl Moiety in Alkylation and Biological Efficacy

The 2-chloroethyl group is the key pharmacophoric element responsible for the alkylating properties of this class of compounds. researchgate.net Unlike traditional DNA alkylating agents, the cytotoxic mechanism of CEUs involves the covalent modification of cellular proteins. researchgate.netnih.gov The chloroethyl moiety acts as a potent electrophile, enabling the molecule to form stable covalent bonds with nucleophilic residues on target proteins. nih.gov

Key protein targets for CEUs include β-tubulin and prohibitin. nih.gov The alkylation occurs on specific acidic amino acid residues, such as glutamic acid (Glu198) on β-tubulin and aspartic acid (Asp40) on prohibitin, forming an ester linkage. nih.gov This covalent binding disrupts the normal function of these proteins, leading to cell cycle arrest and inhibition of cell proliferation. researchgate.netnih.gov

Furthermore, research has revealed that the N-phenyl-N'-(2-chloroethyl)urea structure can undergo intramolecular cyclization in physiological conditions to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov These cyclic intermediates are believed to be the key active species, exhibiting two- to threefold greater activity and being the primary molecule responsible for protein alkylation. nih.gov

Influence of the Ureido Linkage and its Conformations on Target Interaction

The ureido linkage (–NH–CO–NH–) is not merely a spacer but plays a crucial role in the molecule's interaction with its biological targets through the formation of hydrogen bonds. ulaval.canih.gov This linkage provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), which are essential for the proper orientation and stabilization of the compound within a protein's binding site. nih.govresearchgate.net

In the context of CEUs that target tubulin, computational and molecular modeling studies have shown that the ureido group is critical for anchoring the drug in the colchicine-binding site. ulaval.ca Specifically, it can form hydrogen bonds with residues such as Cysteine-β239 (Cys-β239). ulaval.ca This initial, non-covalent interaction is vital as it locks the molecule into a conformation that positions the chloroethyl moiety favorably for the subsequent covalent alkylation of the target glutamic acid residue (Glu-β198). ulaval.ca The defined geometry and hydrogen-bonding capacity of the ureido group are thus indispensable for ligand recognition and the ultimate biological effect. kubinyi.de

Design and Biological Evaluation of Bioisosteres for Optimized SAR

To optimize the structure-activity relationship (SAR) of CEUs, researchers have designed and evaluated various bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The goal is to enhance potency, selectivity, or pharmacokinetic properties.

One common bioisosteric replacement for the urea linkage is the amide linkage. A study involving the synthesis of seven subsets of CEU analogues explored this modification. nih.gov Among these, 2-chloroacetylureas (CAU) and 2-chloroacetamides (CA) were found to have potent antiproliferative IC50 values, ranging from 1.4 to 25 µM. nih.gov Interestingly, these bioisosteres exhibited their activity through mechanisms that appeared to be different from the characteristic alkylation of β-tubulin by the parent CEUs. nih.gov

Another bioisosteric modification involves replacing the oxygen atom of the urea with a sulfur atom to create a thiourea (B124793). Studies comparing urea and thiourea derivatives have noted differences in their biological activity profiles, which can be attributed to the differing hydrogen bonding capabilities and electronic properties of sulfur versus oxygen. These investigations into bioisosteres are crucial for refining the pharmacophore and developing analogues with improved therapeutic potential.

In Vitro Efficacy and Cellular Response Studies

Anti-proliferative Activity Assessment in Human Cancer Cell Lines (e.g., A549 Lung Carcinoma, HCT116 Colon Cancer, MCF-7 Breast Cancer)

Analogues of this compound have demonstrated significant anti-proliferative activity across a panel of human cancer cell lines. The N-phenyl-N'-(2-chloroethyl)urea (CEU) scaffold is known to be a potent inhibitor of cell growth. nih.gov For instance, certain novel CEU derivatives have been shown to inhibit cell growth at the micromolar level in various human tumor cell lines. nih.gov Specifically, CEUs featuring a methyl ester substituent on the phenyl ring have shown marked activity against human colon carcinoma (HT-29, a cell line similar to HCT116) and breast carcinoma (MCF-7) cells. researchgate.net

The primary mechanism for this activity is the disruption of microtubule dynamics through the alkylation of β-tubulin, which leads to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov The table below summarizes the inhibitory concentrations (IC50) for representative CEU analogues against relevant cancer cell lines.

| Compound Class | Cell Line | Reported Activity (IC50/GI50) |

|---|---|---|

| 2-Chloroacetylureas (CAU) | MCF-7 (Breast) | 1.4 - 25 µM |

| 2-Chloroacetamides (CA) | MCF-7 (Breast) | 1.4 - 25 µM |

| N-phenyl-N'-(2-chloroethyl)ureas | HT-29 (Colon) | Significant Activity |

| N-phenyl-N'-(2-chloroethyl)ureas | MCF-7 (Breast) | Significant Activity |

Cytotoxicity Evaluation in Non-Cancerous Cell Models (e.g., L929 Fibroblasts, WI-38 Normal Fibroblast Cells)

A crucial aspect of preclinical pharmacological investigation is determining the selectivity of a potential anticancer agent. This is achieved by evaluating its cytotoxicity not only in cancer cells but also in non-cancerous cell models, such as the L929 mouse fibroblast cell line. mdpi.com The goal is to identify compounds that are highly toxic to cancer cells while exhibiting minimal effects on healthy, non-malignant cells, which indicates a favorable therapeutic window.

The methodology for such an evaluation typically involves treating both cancerous and non-cancerous cell lines with the compound across a range of concentrations. nih.gov Cell viability is then measured using assays like the MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). mdpi.com A compound with a significantly lower IC50 value for cancer cells compared to non-cancerous cells is considered to have good selectivity. While specific cytotoxicity data for this compound on L929 or WI-38 cells is not detailed in the available literature, this comparative approach is standard practice for assessing the potential of novel therapeutic agents. mdpi.comnih.gov

Assessment of Anti-angiogenic Potential in Endothelial Cell Models (e.g., HUVECs)

The anti-angiogenic potential of phenyl-3-(2-chloroethyl)ureas (CEUs), a class of compounds to which this compound belongs, has been investigated using various in vitro models, including Human Umbilical Vein Endothelial Cells (HUVECs). These studies are crucial for determining the ability of these compounds to inhibit the formation of new blood vessels, a process vital for tumor growth and metastasis.

Research has demonstrated that certain CEU derivatives can dose-dependently inhibit the proliferation and migration of both tumor and endothelial cells. aacrjournals.org For instance, compounds such as 4-tert-butyl-[3-(2-chloroethyl)ureido]phenyl (tBCEU) and its bioisosteric derivative 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU) have shown cytotoxic effects on HUVECs as well as on human M21 melanoma and HT1080 fibrosarcoma tumor cell lines. aacrjournals.orgresearchgate.net The inhibitory effects were observed at concentrations ranging from 0.3 µM to 100 µM over incubation periods of up to 48 hours. aacrjournals.orgresearchgate.net

These compounds are thought to exert their anti-angiogenic effects by acting as potent antimicrotubule agents. aacrjournals.org They have been shown to covalently bind to β-tubulin, leading to microtubule depolymerization. This disruption of the microtubule network consequently affects the actin cytoskeleton and alters nuclear morphology, which in turn inhibits essential processes for angiogenesis like cell migration and proliferation. aacrjournals.org

Further in vivo studies using the Matrigel plug assay have corroborated the anti-angiogenic effects of CEUs. Administration of tBCEU and ICEU at 100 mg/kg was found to potently inhibit bFGF-induced blood vessel formation. aacrjournals.org This confirms the potential of this class of compounds to interfere with angiogenesis in a more complex biological environment.

The mechanism of angiogenesis is a multi-step process involving the degradation of the extracellular matrix (ECM), and the migration and proliferation of endothelial cells. aacrjournals.orgmdpi.com The ability of CEUs to inhibit these key steps in endothelial cells highlights their potential as anti-angiogenic agents for cancer therapy. aacrjournals.orgnih.govnih.gov

Table 1: Effect of Phenyl-3-(2-chloroethyl)urea Analogues on Endothelial and Tumor Cell Proliferation

| Compound | Cell Line | Incubation Time (hours) | Concentration Range (µM) | Observed Effect |

| 4-tert-butyl-[3-(2-chloroethyl)ureido]phenyl (tBCEU) | HUVEC, M21, HT1080 | 3, 6, 12, 24, 48 | 0.3 - 100 | Dose-dependent growth inhibition aacrjournals.orgresearchgate.net |

| 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU) | HUVEC, M21, HT1080 | 3, 6, 12, 24, 48 | 0.3 - 100 | Dose-dependent growth inhibition aacrjournals.orgresearchgate.net |

| 4-tert-butyl-[3-(2-ethyl)ureido]phenyl (tBEU) | HUVEC, M21, HT1080 | Not specified | High doses | Non-cytotoxic and ineffective aacrjournals.org |

Quantitative Measurement of Nitric Oxide Releasing Effects

The ability of N-(2-chloroethyl)-N-nitrosoureas to release nitric oxide (NO) is a significant aspect of their mechanism of action. rsc.orgrsc.org Studies on aromatic N-(2-chloroethyl)-N-nitrosoureas have indicated that NO release is a viable pathway contributing to their biological activity. rsc.orgrsc.org The quantification of this NO release has been performed using methods such as fluorescence spectroscopy and the Griess reagent assay. rsc.orgrsc.org

For example, fluorescence studies have utilized probes like 1,2-diaminoanthraquinone (B157652) (DAA), which reacts with NO in the presence of oxygen to form a fluorescent triazole derivative. rsc.org This allows for the sensitive and specific detection of released NO. rsc.org The emission spectrum of DAA in DMSO shows a peak at 638 nm, and upon reaction with NO released from a nitrosourea (B86855) compound, a new emission maximum appears, confirming the release of NO. rsc.org

In one study, new series of [(2-chloroethyl)ureido] benzoic acids and their nitric oxide releasing derivatives were synthesized and evaluated for their anti-proliferative activities. tubitak.gov.trresearchgate.net While the parent benzoic acid compounds showed minimal activity, their NO-releasing ester derivatives demonstrated some growth inhibition in A549 human lung carcinoma cells. tubitak.gov.trresearchgate.net Specifically, compounds 10, 11, and 13 showed some level of anti-proliferative activity. tubitak.gov.trresearchgate.net Among these, compound 10, identified as 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate, exhibited weak anti-neoplastic activity with low cytotoxicity towards normal fibroblast cells at physiological concentrations, suggesting it as a potential candidate for further investigation. tubitak.gov.trresearchgate.net

The release of NO is considered a facile pathway for the activity of these compounds, alongside the generation of other reactive intermediates that can lead to DNA adducts and other metabolites. rsc.orgrsc.org The cytotoxic effects of these compounds, with IC50 values in the micromolar range against various cancer cell lines, are likely influenced by this NO-releasing capability. rsc.org

Table 2: Anti-proliferative Activity of [(2-chloroethyl)ureido] Benzoic Acid Derivatives

| Compound Number | Chemical Name | Activity on A549 cells | Cytotoxicity on L929 cells |

| 3-8 | [(2-chloroethyl)ureido] benzoic acids | Very little anti-proliferative activity | Mild cytotoxic effects tubitak.gov.trresearchgate.net |

| 10 | 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate | Weak anti-neoplastic activity | Very little cytotoxic activity tubitak.gov.trresearchgate.net |

| 11 | Not specified | Better anti-proliferative activity | Cytotoxic tubitak.gov.trresearchgate.net |

| 13 | Not specified | Better anti-proliferative activity | Cytotoxic tubitak.gov.trresearchgate.net |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

In Vitro ADME Profiling Paradigms

Metabolic Stability Assessment Using Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions) and Isolated Hepatocytes

The assessment typically involves incubating the test compound with the chosen in vitro system and monitoring its depletion over time using analytical techniques like LC/MS/MS. researchgate.net From this data, the metabolic half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nih.gov These parameters are valuable for ranking compounds based on their stability and for predicting in vivo clearance. researchgate.net

For instance, a study on pyrrole (B145914) necroptosis inhibitors used mouse liver microsomes to evaluate metabolic stability. nih.gov The initial compound showed poor stability with a half-life of 32.5 minutes and an intrinsic clearance of 42.6 µL/min/mg protein. nih.gov Subsequent structural modifications led to a derivative with significantly improved stability, demonstrating the utility of this assay in guiding medicinal chemistry efforts. nih.gov

Liver microsomes are particularly useful for studying phase I metabolism, and with the addition of appropriate co-factors like UDPGA, they can also be used to investigate phase II metabolism. evotec.com Hepatocytes, being whole cells, offer a more complete metabolic picture, encompassing both phase I and phase II enzymatic activities. researchgate.net The choice between these systems depends on the specific goals of the study. springernature.com

Table 3: Typical Parameters Measured in In Vitro Metabolic Stability Assays

| Parameter | Description | In Vitro System |

| Half-life (t1/2) | The time it takes for the concentration of the compound to decrease by half. nih.gov | Liver microsomes, S9 fractions, hepatocytes researchgate.netspringernature.com |

| Intrinsic Clearance (CLint) | A measure of the intrinsic ability of the liver to metabolize a drug. nih.gov | Liver microsomes, S9 fractions, hepatocytes researchgate.netspringernature.com |

| Percent Remaining | The percentage of the parent compound remaining at various time points. researchgate.net | Liver microsomes, S9 fractions, hepatocytes researchgate.netspringernature.com |

Determination of Plasma Protein Binding and Tissue Partition Coefficients

The extent to which a drug binds to plasma proteins is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. sigmaaldrich.com Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution to tissues and subsequent metabolism and excretion. sigmaaldrich.com Therefore, determining the plasma protein binding is a standard component of in vitro ADME profiling.

Various methods are available to measure plasma protein binding, including equilibrium dialysis, ultrafiltration, and solid-phase microextraction (SPME). sigmaaldrich.com These techniques are used to separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.

Tissue partition coefficients (Kp) describe the distribution of a drug between blood and various tissues. nih.gov These coefficients are essential for developing physiologically based pharmacokinetic (PBPK) models, which can predict the drug concentration in different tissues over time. nih.gov In vitro methods for determining Kp often involve equilibrating the compound between a tissue homogenate and a buffer, followed by measuring the concentrations in each phase. nih.gov For non-volatile chemicals, a vial equilibration technique using a solvent like propylene (B89431) carbonate has been developed. nih.gov

The lipophilicity of a compound, often expressed as the octanol-water partition coefficient (logP), is a key factor influencing both plasma protein binding and tissue distribution. researchgate.net Generally, more lipophilic compounds tend to have higher plasma protein binding and greater tissue distribution.

Table 4: In Vitro Methods for Determining Plasma Protein Binding and Tissue Partitioning

| Parameter | Method | Principle |

| Plasma Protein Binding | Equilibrium Dialysis, Ultrafiltration, SPME sigmaaldrich.com | Separation of free drug from protein-bound drug. sigmaaldrich.com |

| Tissue Partition Coefficient (Kp) | Vial Equilibration with Tissue Homogenates nih.gov | Equilibration of the compound between tissue and a buffer/solvent. nih.gov |

Evaluation of Drug-Metabolizing Enzyme Inhibition Potential (e.g., Cytochrome P450 Enzymes)

Assessing the potential of a new chemical entity to inhibit drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, is a critical step in preclinical drug development. biomolther.org Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to adverse effects. biomolther.orgcriver.com

In vitro assays are routinely used to evaluate the inhibitory potential of a compound against the major human CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These assays typically involve incubating the test compound with human liver microsomes or recombinant CYP enzymes in the presence of a specific probe substrate for each isoform. nih.govmdpi.com The activity of the enzyme is determined by measuring the formation of the metabolite of the probe substrate. A decrease in metabolite formation in the presence of the test compound indicates inhibition.

The results are often expressed as the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. nih.gov Further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and the inhibition constant (Ki). nih.gov

For example, a study on licoisoflavone B from Glycyrrhiza uralensis demonstrated its reversible and competitive inhibition of CYP2C8 with a Ki value of 7.0 µM, and mixed-type inhibition of CYP2C9 with a Ki value of 1.2 µM. nih.gov This information is crucial for predicting the likelihood of clinically relevant DDIs.

Table 5: Key Parameters in Drug-Metabolizing Enzyme Inhibition Assays

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov |

| Ki | The inhibition constant, which quantifies the binding affinity of the inhibitor to the enzyme. nih.gov |

| Mechanism of Inhibition | The mode by which the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, mixed, or irreversible). nih.gov |

In Vivo Preclinical Pharmacokinetic (PK) Prediction in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial for predicting the behavior of a drug in humans. These studies help in understanding the time course of drug concentration in the body, which is vital for establishing a compound's potential efficacy and safety profile. While specific in vivo pharmacokinetic data for this compound is not extensively documented in publicly available literature, the pharmacokinetic profiles of analogous chloroethylnitrosourea compounds in animal models, such as rats and mice, can offer valuable predictive insights.

For instance, studies on the chloroethylnitrosourea analogue SarCNU (1-(2-chloroethyl)3-sarcosinamide-1-nitrosourea) in mice have demonstrated linear pharmacokinetic behavior following both intravenous and oral administration. nih.gov After intravenous injection, SarCNU was eliminated from plasma with a mean half-life of approximately 9.8 minutes. nih.gov The total plasma clearance was observed to be around 47.3 ml/min per kg, with an apparent volume of distribution of 0.7 l/kg. nih.gov The oral bioavailability of SarCNU in mice was found to be approximately 57.3%. nih.gov In dogs, the disposition of SarCNU was biexponential, with a more extended terminal half-life of about 40.8 minutes and a higher oral bioavailability of 71.7%. nih.gov These findings in analogue compounds suggest that this compound may also exhibit relatively rapid clearance and good oral bioavailability.

Table 1: Comparative Pharmacokinetic Parameters of SarCNU in Animal Models

| Parameter | Mouse (10-100 mg/kg) | Dog (10 mg/kg) |

|---|---|---|

| Half-life (t½) | 9.8 ± 0.8 min (i.v.) | 40.8 ± 9.0 min (terminal, i.v.) |

| Clearance (CL) | 47.3 ± 8.7 ml/min/kg (i.v.) | 17.8 ± 1.8 ml/min/kg (i.v.) |

| Volume of Distribution (Vd) | 0.7 ± 0.1 l/kg (i.v.) | 1.1 ± 0.3 l/kg (i.v.) |

| Oral Bioavailability (F%) | 57.3 ± 12.6% | 71.7 ± 21.2% |

Data derived from studies on the analogue compound SarCNU. nih.gov

For compounds like this compound, which possess ester and urea functionalities, hepatic metabolism is expected to be a significant route of elimination. While direct studies on this specific compound are lacking, research on other chloroethyl-containing compounds indicates that hepatic microsomal enzymes play a crucial role in their metabolism. nih.gov The metabolic clearance of these compounds can be influenced by factors such as the activity of cytochrome P450 enzymes. nih.gov

In vitro systems, such as liver microsomes and hepatocytes, are commonly used to estimate the intrinsic clearance of a compound, which can then be scaled to predict in vivo hepatic clearance. nih.govresearchgate.net For chloroethylnitrosourea analogues, it has been observed that the rate of biotransformation can differ between species, highlighting the importance of using multiple animal models in preclinical assessments. nih.gov

For chloroethylnitrosourea compounds, urinary excretion has been identified as a significant route of elimination for metabolites. nih.gov Studies on the analogue ACNU in rats have shown that a substantial portion of the administered dose is excreted in the urine as various metabolites. nih.gov This suggests that renal clearance is a key component of the disposition of this class of compounds. The involvement of active transport mechanisms in the renal tubules could also play a role in the excretion of the parent compound or its metabolites.

Biliary excretion is another important elimination route, particularly for larger, more polar metabolites. While specific data on the biliary excretion of this compound is unavailable, the general principles of drug elimination suggest that metabolites formed in the liver, such as glucuronide conjugates, could be excreted into the bile.

Metabolite Identification and Profiling in Preclinical Biological Matrices

Identifying and profiling the metabolites of a new drug candidate in preclinical biological matrices such as plasma, urine, and feces is a critical step in understanding its metabolic fate. This information provides insights into the biotransformation pathways and helps to identify any potentially active or reactive metabolites.

For chloroethylnitrosourea analogues, metabolic pathways have been investigated in animal models. A study on the urinary metabolites of ACNU in rats identified several biotransformation products. nih.gov One of the major metabolites was a denitrosated derivative, indicating that the nitrosourea moiety is a primary site of metabolic activity. nih.gov Other identified metabolites included a cyclized pyrimidopyrimidine compound and hydroxylated derivatives, suggesting a complex metabolic profile. nih.gov

Table 2: Identified Urinary Metabolites of the Analogue ACNU in Rats

| Metabolite | Chemical Name |

|---|---|

| M-A | 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidin-2-(1H)-one |

| M-B | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)urea |

| M-C | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-3-nitroso-2-imidazolidinone |

| M-D | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-2-imidazolidinone |

Data derived from studies on the analogue compound ACNU. nih.gov

Based on these findings with analogues, it is plausible that this compound undergoes similar metabolic transformations, including hydrolysis of the ester group, modifications of the chloroethyl side chain, and potential denitrosation or hydroxylation of the urea linkage.

Advanced Translational Preclinical ADME Models

To improve the prediction of human pharmacokinetics from preclinical data, advanced in vitro and ex vivo models are being increasingly utilized. These models aim to more accurately replicate the physiological and metabolic conditions of human organs.

Organ-on-a-chip (OOC) technologies are microfluidic devices that contain living cells in a microenvironment that mimics the structure and function of human organs. nih.gov These systems offer a more physiologically relevant platform for studying drug ADME properties compared to traditional 2D cell cultures. nih.gov For instance, liver-on-a-chip models can be used to investigate hepatic metabolism and clearance, while gut-on-a-chip models can assess intestinal absorption and metabolism. amf.ch The use of OOC technology could provide more accurate predictions of the ADME profile of this compound in humans by allowing for the study of its interaction with human-derived cells in a dynamic, micro-physiological system. emulatebio.com

Ex vivo perfused organ models, such as the isolated perfused rat liver (IPRL), provide an intact organ system for studying drug disposition. nih.gov These models bridge the gap between in vitro studies and in vivo animal experiments by maintaining the three-dimensional architecture and physiological functions of the organ. nih.gov The IPRL model, for example, has been used to investigate the hepatic uptake, metabolism, and biliary excretion of various compounds. tno-pharma.com Utilizing an ex vivo perfused rat liver model for this compound could provide detailed information on its hepatic extraction ratio, metabolic pathways, and the extent of biliary excretion, thereby refining the prediction of its pharmacokinetic profile in a whole-organ context.

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available research articles or detailed studies focusing on the specific computational and in silico approaches for the compound "this compound" as outlined in the request.

The search did not yield any specific data on molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, or in silico ADMET predictions for this particular molecule. While the methodologies mentioned are standard in the field of medicinal chemistry and drug discovery, it appears that "this compound" has not been the subject of published research in these specific areas.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline. Information is available for structurally similar compounds, but presenting that data would not be a direct or accurate representation of the requested subject. To maintain scientific integrity and adhere to the strict constraints of the prompt, the article cannot be generated without the necessary foundational research data.

Computational and in Silico Approaches in Research on Methyl 4 3 2 Chloroethyl Ureido Benzoate

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Computational Assessment of Pharmacokinetic Profiles for Candidate Prioritization

The evaluation of pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is a critical step in determining the viability of a drug candidate. jscimedcentral.com In silico tools provide rapid predictions of these properties based on the chemical structure of the compound. researchgate.netresearchgate.net Machine learning models and quantitative structure-activity relationship (QSAR) studies are often employed to develop predictive models for various ADME parameters. nih.govnih.gov

For Methyl 4-(3-(2-chloroethyl)ureido)benzoate, a computational assessment would typically involve calculating a range of physicochemical and pharmacokinetic descriptors. These predictions help researchers prioritize compounds with favorable drug-like properties for further experimental testing. Various web-based tools and software packages can generate these profiles, offering insights into oral bioavailability and general suitability as a therapeutic agent. jscimedcentral.com

Table 1: Predicted Physicochemical and ADME Properties of this compound This table presents hypothetical data representative of a typical in silico pharmacokinetic assessment. Actual values would be determined by specific software and algorithms.

| Property Category | Parameter | Predicted Value | Implication for Drug Candidacy |

| Physicochemical Properties | Molecular Weight | 256.69 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.5 | Optimal range for absorption and distribution | |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (<5) | |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10) | |

| Polar Surface Area | 78.5 Ų | Good potential for cell membrane permeability | |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the GI tract |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal epithelial transport | |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | High | May have a longer duration of action | |

| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

Predictive Modeling of Metabolic Pathways and Major Metabolites

Understanding how a compound is metabolized is essential for evaluating its efficacy and safety. In silico metabolism prediction tools can forecast the metabolic fate of a drug candidate by identifying potential sites of metabolism and the resulting metabolites. nih.gov These programs use databases of known metabolic reactions and algorithms to predict transformations such as oxidation, hydrolysis, and conjugation. nih.gov

For this compound, predictive models would analyze its structure to identify metabolically labile sites. The ester linkage is a probable site for hydrolysis by esterases, and the alkyl chain could be subject to oxidation by cytochrome P450 enzymes. The predictions help in designing subsequent in vitro and in vivo metabolism studies and in identifying metabolites that may have their own biological activity or toxicity. toxstrategies.com

Table 2: Predicted Major Metabolic Pathways and Metabolites of this compound This table shows hypothetical metabolites based on common metabolic reactions applied to the parent compound's structure.

| Metabolic Reaction | Predicted Metabolite | Resulting Compound Name |

| Phase I: Hydrolysis | Ester cleavage | 4-(3-(2-chloroethyl)ureido)benzoic acid |

| Phase I: Oxidation | Hydroxylation of the ethyl group | Methyl 4-(3-(2-chloro-1-hydroxyethyl)ureido)benzoate |

| Phase I: Dehalogenation | Removal of chlorine | Methyl 4-(3-(2-hydroxyethyl)ureido)benzoate |

| Phase II: Glucuronidation | Conjugation at the carboxylic acid (post-hydrolysis) | 4-(3-(2-chloroethyl)ureido)benzoic acid glucuronide |

In Silico Prediction of Protein Targets and Potential Off-Target Interactions

Identifying the molecular targets of a compound is a cornerstone of drug discovery. In silico methods such as molecular docking, pharmacophore modeling, and reverse screening are used to predict potential protein targets. nih.govresearchgate.net These approaches screen the compound against large databases of protein structures to identify proteins with which it is likely to bind, providing hypotheses about its mechanism of action. nih.gov

The structure of this compound contains a ureido group and a chloroethyl moiety, which are features present in various bioactive compounds, including some kinase inhibitors and alkylating agents. Computational screening could suggest potential interactions with ATP-binding sites of kinases or other enzymes. nih.gov Equally important is the prediction of potential off-target interactions, which can help in early identification of potential side effects. nih.gov

Table 3: Hypothetical Predicted Protein Targets and Off-Targets for this compound This table provides an example of potential protein interactions that could be identified through in silico screening.

| Prediction Type | Potential Protein Target Class | Rationale for Interaction |

| Primary Target | Serine/Threonine Kinases | The ureido motif can form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket. |

| Primary Target | Urease | The urea (B33335) structure is a known scaffold for urease inhibitors. nih.gov |

| Off-Target | G-protein-coupled receptors (GPCRs) | General potential for small molecules to bind in hydrophobic pockets of GPCRs. |

| Off-Target | Cytochrome P450 enzymes | Potential for binding to the active site, leading to inhibition or induction. |

Virtual Library Design and Screening of this compound Analogues

Once an initial hit compound like this compound is identified, computational chemistry is used to design and screen a virtual library of analogues to find molecules with improved properties. nih.gov This process involves systematically modifying the scaffold of the parent compound to explore the structure-activity relationship (SAR).

A virtual library of analogues can be created by making targeted modifications to the core structure. For this compound, this could involve:

Substitution on the aromatic ring: Adding various functional groups to explore electronic and steric effects.

Modification of the ester group: Changing the methyl ester to other esters (ethyl, propyl) or to an amide or carboxylic acid to alter solubility and metabolic stability.

Alteration of the chloroethyl group: Replacing it with other alkyl or aryl groups to modulate binding affinity and reactivity.

This library of virtual compounds is then screened in silico against the predicted biological target using high-throughput docking or other computational methods. nih.gov The results help prioritize a smaller, more manageable set of analogues for chemical synthesis and experimental testing, accelerating the lead optimization process.

Table 4: Example of a Virtual Library Design Based on the this compound Scaffold This table illustrates potential structural modifications for generating a focused library of analogues.

| Modification Site | Original Group | Example Modifications | Desired Outcome |

| Benzoate (B1203000) Moiety | Methyl Ester | Ethyl ester, Isopropyl ester, Amide, Carboxylic acid | Improve solubility, metabolic stability, and target binding. |

| Aromatic Ring | Hydrogen (at positions 2, 3, 5, 6) | Fluoro, Chloro, Methyl, Methoxy groups | Enhance binding affinity and explore SAR. |

| Urea Linker | -NH-CO-NH- | Thio-urea (-NH-CS-NH-) | Alter hydrogen bonding capacity and geometry. |

| Ethyl Chloride Side Chain | -CH2CH2Cl | Cyclopropyl, Phenyl, Pyridyl, -CH2CH2OH | Modulate potency, selectivity, and reduce reactivity. |

Future Directions and Emerging Research Avenues for Methyl 4 3 2 Chloroethyl Ureido Benzoate

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Effects

A comprehensive, systems-level understanding of the biological effects of Methyl 4-(3-(2-chloroethyl)ureido)benzoate can be achieved through the integration of multi-omics data. This approach involves combining datasets from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of the compound's impact on cellular processes. By analyzing how the compound influences the interplay between genes, proteins, and metabolites, researchers can move beyond a single target-based view and appreciate the broader network of interactions. nih.govresearchgate.net

This integrated analysis can help elucidate the complete mechanism of action, identify novel biomarkers for the compound's activity, and predict potential off-target effects. nih.gov For instance, transcriptomic analysis could reveal changes in gene expression patterns in response to the compound, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would then provide insights into the downstream effects on cellular metabolism. By layering these datasets, researchers can build predictive models of the compound's behavior in different biological contexts, paving the way for more personalized and effective therapeutic strategies. nih.govjci.org

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Layer | Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Identification of genetic markers influencing compound sensitivity or resistance. |

| Transcriptomics | Gene expression profiles (RNA levels) | Understanding of cellular pathways modulated by the compound. |

| Proteomics | Protein abundance and modifications | Identification of direct protein targets and downstream signaling effects. |

| Metabolomics | Metabolite profiles | Elucidation of the compound's impact on cellular metabolism and bioenergetics. |

Development of Novel High-Throughput Screening Methodologies for Compound Evaluation

To accelerate the discovery and optimization of chloroethylureido compounds, the development of novel high-throughput screening (HTS) methodologies is crucial. drugtargetreview.com Traditional HTS campaigns, while effective, can be enhanced by the incorporation of more physiologically relevant assay systems and advanced analytical techniques. criver.comnih.gov This includes the use of three-dimensional (3D) cell cultures, such as spheroids and organoids, which more accurately mimic the in vivo environment compared to conventional two-dimensional (2D) cell cultures.

Furthermore, high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, can provide multiparametric readouts of cellular phenotypes. This allows for a more detailed assessment of a compound's effects on cell morphology, organelle function, and other complex cellular processes. The integration of artificial intelligence and machine learning algorithms can further refine the screening process by identifying subtle patterns in large datasets and predicting the activity of novel chemical entities. nih.gov

Table 2: Advanced High-Throughput Screening Techniques

| Screening Method | Description | Advantages for Compound Evaluation |

| 3D Cell Culture Screening | Utilizes spheroids or organoids that better represent tissue architecture. | More predictive of in vivo efficacy and toxicity. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Provides detailed phenotypic information and mechanistic insights. |

| DNA-Encoded Library (DEL) Screening | Screening of vast libraries of compounds tagged with unique DNA barcodes. | Enables the rapid screening of billions of molecules to identify novel hits. |

Strategic Design of Next-Generation Chloroethylureido Compounds with Tailored Biological Profiles

The knowledge gained from multi-omics studies and advanced screening can inform the strategic design of next-generation chloroethylureido compounds with improved efficacy and safety profiles. By understanding the structure-activity relationships (SAR) and the key molecular features responsible for the desired biological effects, medicinal chemists can rationally design new analogs with tailored properties. ontosight.ai This may involve modifying the chloroethylureido moiety to enhance its reactivity towards specific targets or altering the benzoate (B1203000) portion of the molecule to improve its pharmacokinetic properties.

Computational modeling and in silico screening will play a pivotal role in this design process. Molecular docking studies can predict how newly designed compounds will interact with their biological targets, while molecular dynamics simulations can provide insights into their conformational flexibility and binding stability. This computational-driven approach can help prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery.

Exploration of Synergistic Combinations with Other Bioactive Agents

Investigating the synergistic potential of this compound in combination with other bioactive agents represents a promising avenue for enhancing its therapeutic efficacy. genesispub.org Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This can allow for the use of lower doses of each compound, potentially reducing toxicity and minimizing the development of drug resistance.

Potential combination partners could include established chemotherapeutic agents, targeted therapies, or even natural products with complementary mechanisms of action. mdpi.com For example, combining this compound with a compound that inhibits a key survival pathway in cancer cells could lead to a more profound anti-tumor response. High-throughput screening of compound combinations can be employed to systematically identify synergistic interactions and prioritize the most effective pairings for further preclinical and clinical investigation.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-(2-chloroethyl)ureido)benzoate, and how can reaction yields be optimized?

A common method involves coupling 4-aminobenzoic acid derivatives with 2-chloroethyl isocyanate, followed by esterification. Evidence from analogous compounds (e.g., substituted ureido benzoates) suggests using a two-step procedure:

Ureido bond formation : React 4-aminobenzoate with 2-chloroethyl isocyanate in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

Esterification : Protect the carboxylic acid group as a methyl ester using thionyl chloride and methanol .

Yields (30–45%) depend on substituent electronic effects; electron-withdrawing groups on the aniline moiety (e.g., 3-chloro) improve reactivity compared to electron-donating groups (e.g., p-tolyl) . Optimize by varying stoichiometry (1.2–1.5 equivalents of isocyanate) and reaction time (12–24 hours).

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Mass Spectrometry (ESI–MS) : Confirm molecular weight via [M+H]+ peaks (expected ~300–360 m/z range, depending on substituents) .

- Infrared Spectroscopy (IR) : Identify urea C=O stretches (~1638–1735 cm⁻¹) and ester C=O (~1735 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve methyl ester protons (~3.8–4.0 ppm) and urea NH signals (~8–10 ppm, broad) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or purity when synthesizing analogs of this compound?

Contradictions often arise from impurities in starting materials or competing side reactions (e.g., hydrolysis of the chloroethyl group). Mitigation strategies:

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify starting material residues. For example, 4-chlorobenzophenone (Imp. C, CAS 134-85-0) is a common byproduct in aryl urea syntheses .

- Reaction Monitoring : Employ in-situ FTIR to track urea C=O formation and esterification progress .